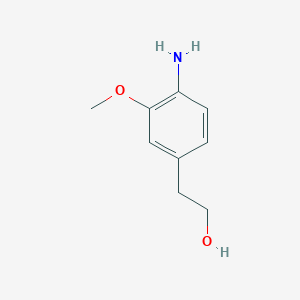

![molecular formula C8H10BNO2 B1374410 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-08-3](/img/structure/B1374410.png)

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

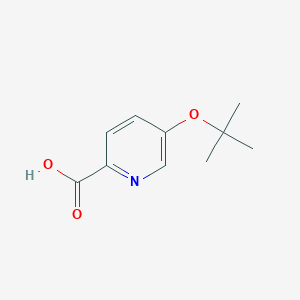

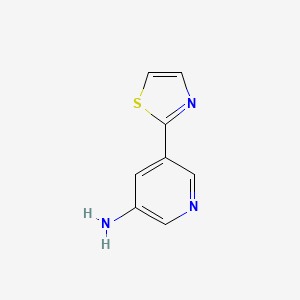

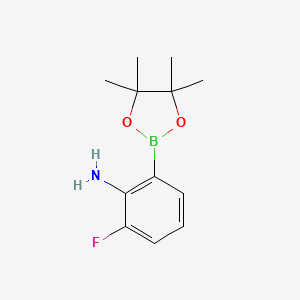

“7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is a chemical compound with the molecular formula C8H10BNO2 . It is a solid substance at room temperature . The compound belongs to the class of benzoxaboroles, which are characterized by a five-membered oxaborole ring fused with a phenyl ring.

Molecular Structure Analysis

The InChI code for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 162.98 . It is a solid substance at room temperature .Applications De Recherche Scientifique

D-Amino Acid Oxidase Inhibition and Chronic Pain Management

D-amino acid oxidase (DAAO) plays a significant role in the development of central sensitization-mediated chronic pain. Studies have shown that DAAO inhibitors, such as CBIO, can interact with morphine in analgesia in an additive manner in acute nociception settings and in formalin-induced tonic pain. This interaction does not produce self-tolerance to analgesia or cross-tolerance to morphine. Furthermore, DAAO inhibitors can prevent or even reverse morphine tolerance to analgesia, suggesting their potential in managing chronic pain and their pharmacological basis in combination with morphine for clinical pain management (Gong et al., 2012).

Antibiotic Properties and Bacterial Inhibition

GSK2251052, a boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, has been developed for treating serious Gram-negative infections. It demonstrates high tissue distribution and a longer half-life of total radioactivity in plasma compared to the parent compound. The major metabolite, M3, resulted from the oxidation of the propanol side chain and was eliminated renally. These findings underscore the potential of boron-containing compounds in treating bacterial infections and the need for understanding their disposition and metabolism in human systems (Bowers et al., 2013).

Enhancement of NMDAR-mediated Neurotransmission

Sodium benzoate, a DAAO inhibitor, has been shown to enhance NMDAR-mediated neurotransmission, which is crucial in the pathophysiology of schizophrenia. Clinical trials have revealed that sodium benzoate as an add-on treatment can significantly improve various symptom domains and neurocognition in patients with chronic schizophrenia. These findings highlight the potential of DAAO inhibition as a novel approach for new drug development for schizophrenia and other neurological conditions (Lane et al., 2013).

Safety And Hazards

The safety information for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFYNSWNCDQADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)